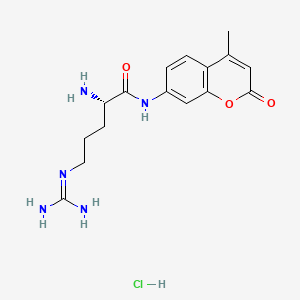

L-Arginine-7-amido-4-methylcoumarin hydrochloride

Description

BenchChem offers high-quality L-Arginine-7-amido-4-methylcoumarin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine-7-amido-4-methylcoumarin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLMUQNBZRXRHD-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585054 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-16-1 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Arginine-7-amido-4-methylcoumarin hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of L-Arginine-7-amido-4-methylcoumarin hydrochloride

Authored by: A Senior Application Scientist

L-Arginine-7-amido-4-methylcoumarin hydrochloride (L-Arg-AMC) is a highly sensitive and widely utilized fluorogenic substrate essential for the kinetic analysis of a specific subset of proteases.[1][2][3] Its utility in biochemical research and drug development stems from a straightforward yet elegant mechanism of action, which transduces an enzymatic cleavage event into a quantifiable fluorescent signal.[4][] This guide provides a detailed exploration of this mechanism, from the molecular properties of the substrate to its practical application in robust enzymatic assays. We will dissect the roles of its constituent parts, the photophysical principles governing its function, and the rigorous experimental design required to ensure data integrity for researchers, scientists, and drug development professionals.

Introduction to a Versatile Fluorogenic Probe

L-Arginine-7-amido-4-methylcoumarin (H-Arg-AMC) is a synthetic compound that covalently links the amino acid L-Arginine to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) via a stable amide bond.[4][6] Supplied typically as a hydrochloride salt to enhance aqueous solubility, this molecule is virtually non-fluorescent in its intact, conjugated form.[][7] The core utility of L-Arg-AMC lies in its function as a substrate for endopeptidases and aminopeptidases that exhibit a strong specificity for cleaving peptide bonds C-terminal to an arginine residue.[2][3][8] Upon enzymatic hydrolysis of the amide linkage, the AMC fluorophore is liberated, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[6][9] This direct proportionality between enzymatic activity and fluorescent output makes L-Arg-AMC an invaluable tool for protease activity measurement and inhibitor screening.[2][10]

| Property | Value | Reference |

| Synonyms | H-Arg-AMC HCl, L-Arg-AMC·HCl | [1][10] |

| CAS Number | 69304-16-1 / 113712-08-6 | [1][3][10] |

| Molecular Formula | C₁₆H₂₁N₅O₃·HCl | [1][10] |

| Molecular Weight | 367.83 g/mol (hydrochloride) | [1] |

| Appearance | White to off-white powder/crystalline powder | [4][10] |

| Storage Conditions | -20°C, protect from light | [3] |

The Core Mechanism: A Transition from Quenched to Fluorescent State

The mechanism of action of L-Arg-AMC is predicated on a phenomenon known as fluorescence quenching. In the intact substrate, the electronic properties of the L-arginine moiety effectively suppress the fluorescence potential of the covalently linked AMC group.[6][9] The enzymatic reaction removes this quenching effect, "switching on" the fluorescence.

The Quenched State (Substrate)

The substrate consists of two key functional domains:

-

The Recognition Moiety (L-Arginine): The arginine residue serves as the specific recognition site for the target protease. Enzymes like trypsin, papain, and cathepsins (B, H, L) have active sites configured to bind and process substrates containing basic amino acids like arginine at the P1 position (the residue immediately N-terminal to the scissile bond).[9][11][12][13]

-

The Reporter Moiety (7-Amino-4-methylcoumarin - AMC): AMC is a robust fluorophore. However, when its amino group is locked in an amide bond with arginine, its quantum yield is exceptionally low.[6][9] This "off" state is the baseline for the assay.

The Catalytic Event (Enzymatic Cleavage)

When a compatible protease is introduced, its active site binds to the L-Arg-AMC substrate. The enzyme catalyzes the hydrolysis of the amide bond between the carboxyl group of arginine and the amino group of AMC. This is the rate-limiting step that is directly measured in the assay.

The Fluorescent State (Product)

The hydrolysis reaction releases two products: L-Arginine and free 7-amino-4-methylcoumarin. The liberated AMC is no longer quenched and is now free to fluoresce intensely upon excitation.[6][14] The rate of AMC generation, and therefore the rate of fluorescence increase, is directly proportional to the velocity of the enzymatic reaction.

The process can be summarized as: L-Arg-AMC (Non-fluorescent) + H₂O ---(Protease)---> L-Arginine + AMC (Highly Fluorescent)

Visualization of the Mechanism of Action

Caption: Enzymatic cleavage of L-Arg-AMC releases the fluorescent AMC group.

Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

The success of this assay system hinges on the distinct and measurable spectral properties of free AMC. Once liberated, AMC exhibits a strong blue fluorescence.[3][11][15]

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | ~345 - 360 nm | [6][7][16] |

| Emission Maximum (Em) | ~440 - 460 nm | [6][7][16][17] |

This significant Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes signal overlap and reduces background interference, leading to a high signal-to-noise ratio.

Experimental Protocol: A Self-Validating System for Measuring Protease Activity

To ensure trustworthiness and reproducibility, the experimental design must incorporate a series of controls. This transforms a simple measurement into a self-validating system.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the specific enzyme being studied (e.g., 50 mM HEPES, pH 8.3 for trypsin).[8] The pH, ionic strength, and presence of cofactors (e.g., reducing agents like DTT for cysteine proteases) are critical for optimal enzyme activity.

-

L-Arg-AMC Stock Solution: Dissolve L-Arg-AMC hydrochloride in a suitable solvent like DMSO or a mixture of acetic acid and water to create a high-concentration stock (e.g., 10-20 mM).[12] Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the protease in assay buffer. It is crucial to determine the optimal enzyme concentration through titration experiments to ensure the reaction rate is linear over the desired time course.

-

(Optional) AMC Standard: Prepare a stock solution of pure 7-amino-4-methylcoumarin to generate a standard curve. This allows for the conversion of Relative Fluorescence Units (RFU) into moles of product formed.

Assay Procedure (96-well plate format)

-

Plate Setup: Design the plate layout to include all necessary controls:

-

Blank: Assay buffer only (to measure buffer fluorescence).

-

Substrate Control: Assay buffer + L-Arg-AMC (to measure substrate auto-hydrolysis/background).

-

Enzyme Control: Assay buffer + Enzyme (to measure intrinsic enzyme fluorescence).

-

Test Wells: Assay buffer + L-Arg-AMC + Enzyme.

-

(Optional) Positive Inhibitor Control: Test Well components + a known inhibitor of the enzyme.

-

-

Reagent Addition: Add assay buffer to all wells. Then, add the L-Arg-AMC working solution to the appropriate wells.

-

Initiate Reaction: The reaction is initiated by adding the enzyme solution to the Test and Enzyme Control wells. Mix the plate gently.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~355 nm) and emission (~460 nm) wavelengths.[14] Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at a constant temperature.

Data Analysis

-

Background Subtraction: Subtract the fluorescence values of the appropriate blank/control wells from the test wells.

-

Determine Reaction Velocity: Plot fluorescence (RFU) versus time (seconds). The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this line (ΔRFU/Δt) is directly proportional to the enzyme's activity.

-

Quantification (Optional): Using the AMC standard curve, convert the V₀ from RFU/s to moles/s to determine the specific activity of the enzyme under the given conditions.

Experimental Workflow Diagram

Caption: Standard workflow for a protease assay using L-Arg-AMC.

Conclusion

The mechanism of action of L-Arginine-7-amido-4-methylcoumarin hydrochloride is a classic example of "pro-fluorophore" activation. Its design leverages the specificity of proteolytic enzymes to trigger a distinct and quantifiable optical signal. The simplicity of the substrate, the robustness of the AMC fluorophore, and the direct correlation between signal generation and enzymatic activity have solidified its place as a cornerstone reagent in protease research. By employing rigorous, self-validating experimental designs, researchers can harness this powerful tool to generate high-quality, reproducible data for enzyme characterization, kinetic studies, and high-throughput screening for novel therapeutic agents.

References

-

G-Biosciences. (n.d.). L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride. Retrieved from [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Arginine-7-amido-4-methylcoumarin hydrochloride. PubChem Compound Summary for CID 12352204. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

Kim, H., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(15), 4463. Retrieved from [Link]

-

de Laat, B., et al. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. Journal of Medicinal Chemistry, 55(15), 6995-7004. Retrieved from [Link]

-

Mukherjee, D., et al. (2023). A Fluorogenic-Based Assay to Measure Chaperone-Mediated Autophagic Activity in Cells and Tissues. bioRxiv. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Arginine Hydrochloride? Retrieved from [Link]

-

Sikorska, E., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 914-919. Retrieved from [Link]

-

Organic Syntheses. (n.d.). d-ARGININE HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of L-arginine on the parameters examined in the... Retrieved from [Link]

Sources

- 1. L-Arginine-7-amido-4-methylcoumarin hydrochloride | CAS 69304-16-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 | Benchchem [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Z-LR-AMC Fluorogenic Peptide Substrate ES008: R&D Systems [rndsystems.com]

- 10. chemimpex.com [chemimpex.com]

- 11. L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride [gbiosciences.com]

- 12. Na-Benzoyl- L -arginine-7-amido-4-methylcoumarin protease substrate 83701-04-6 [sigmaaldrich.com]

- 13. Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride | CAS 83701-04-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. biorxiv.org [biorxiv.org]

- 15. chemimpex.com [chemimpex.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. medchemexpress.com [medchemexpress.com]

L-Arginine-7-amido-4-methylcoumarin hydrochloride discovery and history

Discovery, Mechanism, and Application in Protease Kinetics

Executive Summary

L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC[1][2]·HCl) represents a pivotal advancement in fluorogenic enzymology. Historically bridging the gap between hazardous chromogenic substrates and modern high-throughput screening, this compound enables the precise quantification of aminopeptidase activity—specifically Cathepsin H and Aminopeptidase B . This guide dissects its physicochemical properties, the Zimmerman evolution of coumarin substrates, and provides a validated protocol for kinetic analysis, moving beyond generic descriptions to field-proven application.

Historical Genesis & Chemical Evolution

The Pre-Fluorescent Era

Prior to the 1970s, protease assays relied heavily on chromogenic substrates like

-

Carcinogenicity:

-naphthylamine is a potent bladder carcinogen. -

Low Sensitivity: Detection required a secondary coupling reaction (diazotization) to produce a visible azo dye, preventing real-time kinetic monitoring.

The Zimmerman Revolution (1976-1977)

The paradigm shift occurred when M. Zimmerman and colleagues synthesized peptides linked to 7-amino-4-methylcoumarin (AMC) . Unlike naphthylamides, AMC is highly fluorescent only when the amide bond is cleaved. This allowed for:

-

Direct Assays: No secondary reagents needed.

-

Continuous Monitoring: Real-time velocity (

) measurement. -

High Sensitivity: Detection limits dropped from micromolar to picomolar ranges.

H-Arg-AMC specifically emerged as a tool to distinguish aminopeptidase activity (cleaving N-terminal arginine) from endopeptidase activity (cleaving internal bonds), a distinction crucial for mapping the proteolytic machinery of lysosomes (Cathepsins).

Figure 1: The evolutionary timeline of protease substrate technology, highlighting the shift from toxic chromogens to high-sensitivity fluorophores.

Physicochemical Mechanism

The Fluorogenic Switch

The core utility of H-Arg-AMC lies in the Peierls substitution effect on the coumarin ring system.

-

Intact Substrate (Quenched): In H-Arg-AMC, the electron lone pair on the nitrogen atom of the aniline group is delocalized into the amide bond formed with L-Arginine. This withdraws electron density from the coumarin ring, significantly quenching fluorescence.

-

Enzymatic Hydrolysis: When a protease (e.g., Cathepsin H) cleaves the amide bond, the nitrogen reverts to an amine group (–NH₂).

-

Product (Fluorescent): The lone pair on the nitrogen can now donate electron density into the coumarin

-system, restoring the "push-pull" conjugated system required for strong fluorescence.

The Role of Hydrochloride (HCl):

The free base of Arg-AMC is sparingly soluble in water. The hydrochloride salt form protonates the guanidino group of the arginine, vastly improving aqueous solubility (

Figure 2: Mechanistic pathway of H-Arg-AMC hydrolysis. Cleavage of the amide bond restores the conjugated system of the coumarin, triggering fluorescence.

Applications & Specificity

While often mistaken as a generic trypsin substrate, H-Arg-AMC has distinct specificity profiles.

| Enzyme Target | Specificity Level | Notes |

| Cathepsin H | High | Primary application. Cathepsin H is unique among cathepsins for having both aminopeptidase and endopeptidase activity. |

| Aminopeptidase B | High | Cleaves N-terminal Arginine/Lysine residues. |

| Trypsin | Low | Trypsin prefers longer peptides (e.g., Boc-Gln-Ala-Arg-AMC). It will cleave H-Arg-AMC, but |

| Cathepsin B/L | Negligible | These enzymes require di- or tri-peptide motifs (e.g., Z-Arg-Arg-AMC) for efficient binding. |

Validated Protocol: Cathepsin H Kinetic Assay

Objective: Determine the specific activity of Cathepsin H in tissue lysate using H-Arg-AMC·HCl. Scientific Integrity Check: This protocol includes a cysteine activation step (essential for thiol proteases) and an AMC standard curve for absolute quantification.

Reagents

-

Substrate Stock: 10 mM H-Arg-AMC·HCl in DMSO (Store at -20°C, dark).

-

Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 6.8.

-

Activator: 2 mM L-Cysteine (Freshly prepared).

-

Standard: 7-Amino-4-methylcoumarin (Free AMC) for calibration.

Workflow

-

Enzyme Activation (Critical Step):

-

Mix 10

L of enzyme sample with 80 -

Incubate at 37°C for 5 minutes. Explanation: Cathepsin H is a cysteine protease; the active site thiol must be reduced to function.

-

-

Substrate Addition:

-

Add 10

L of Substrate Stock (Final conc: 1 mM). -

Total reaction volume: 100

L.

-

-

Kinetic Monitoring:

-

Quantification (Self-Validating):

-

Convert RFU (Relative Fluorescence Units) to concentration using the AMC Standard Curve.

-

Calculate slope (

) to determine Velocity (

-

Figure 3: Step-by-step workflow for the Cathepsin H assay, emphasizing the critical cysteine activation step.

Comparative Analysis: Arg-AMC vs. Alternatives

Why choose H-Arg-AMC·HCl over other arginine substrates?

| Feature | H-Arg-AMC (Coumarin) | H-Arg-pNA (Chromogenic) | H-Arg-R110 (Rhodamine) |

| Detection Mode | Fluorescence | Absorbance (405 nm) | Fluorescence |

| Sensitivity | High (Picomolar) | Low (Micromolar) | Very High (Attomolar) |

| Dynamic Range | Wide (3-4 logs) | Narrow (1-2 logs) | Wide |

| Interference | Low (Blue/Green region) | High (Tissue pigments absorb at 405nm) | Low (Green/Red region) |

| Cost | Moderate | Low | High |

| Primary Use | Routine Kinetics, HTS | Teaching Labs, High Conc. Assays | Single-molecule studies |

Expert Insight: While Rhodamine 110 (R110) substrates are more sensitive, they are bis-substituted (two amino acids per dye), leading to complex kinetics (sequential cleavage). H-Arg-AMC is mono-substituted, providing simple Michaelis-Menten kinetics, making it the superior choice for calculating accurate

References

-

Zimmerman, M., Yurewicz, E., & Patel, G. (1976). "A new fluorogenic substrate for chymotrypsin." Analytical Biochemistry, 70(1), 258-262. Link

-

Zimmerman, M., et al. (1977).[4][5][6] "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51.[4] Link

-

Barrett, A. J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561. Link

-

Kawata, S., et al. (1980). "Evidence for the presence of aminopeptidase B in rat tissues." The Journal of Biochemistry, 88(4), 1025-1032. Link

-

PubChem. (2024).[2] "L-Arginine-7-amido-4-methylcoumarin hydrochloride."[1][2][7][8][9] National Library of Medicine. Link

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. L-Arginine-7-amido-4-methylcoumarin hydrochloride | C16H22ClN5O3 | CID 16218867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ubpbio.com [ubpbio.com]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new fluorogenic substrate for plasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

L-Arginine-7-amido-4-methylcoumarin hydrochloride CAS number 69304-16-1

CAS Number: 69304-16-1 Abbreviation: H-Arg-AMC · HCl

Executive Summary

L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC) is a sensitive, fluorogenic substrate primarily utilized to assay Cathepsin H and Aminopeptidase B activity. Unlike N-terminally blocked substrates (e.g., Z-Arg-AMC) which target endopeptidases, the free N-terminus of H-Arg-AMC makes it highly specific for enzymes with aminopeptidase activity that cleave arginine residues. This guide details the physicochemical properties, mechanistic principles, and a validated protocol for kinetic analysis, designed to prevent common experimental artifacts such as the inner filter effect and autohydrolysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | L-Arginine-7-amido-4-methylcoumarin hydrochloride |

| CAS Number | 69304-16-1 |

| Molecular Formula | |

| Molecular Weight | 367.83 g/mol |

| Solubility | Soluble in Water, DMSO, Methanol.[1] (Stock solutions in DMSO recommended).[2] |

| Excitation Max | 365 nm (Range: 360–380 nm) |

| Emission Max | 440 nm (Range: 440–460 nm) |

| Appearance | White to off-white powder |

| Storage | -20°C, desiccated, protected from light. |

Mechanistic Principles

The utility of H-Arg-AMC relies on the fluorogenic release of 7-amino-4-methylcoumarin (AMC).[2] In its conjugated form (Arg-AMC), the electron-withdrawing amide linkage quenches the fluorescence of the coumarin moiety.

Upon enzymatic hydrolysis of the amide bond by a specific protease (e.g., Cathepsin H), the free AMC fluorophore is released.[3] This results in a massive increase in fluorescence quantum yield, allowing for the real-time quantification of enzymatic activity.

Diagram 1: Enzymatic Hydrolysis Mechanism

Caption: The catalytic cycle showing the hydrolysis of the amide bond, releasing the highly fluorescent AMC reporter.

Target Specificity: The "Free Amine" Distinction

Critical Insight: A common error in protease research is interchanging H-Arg-AMC with Z-Arg-AMC (N-carbobenzyloxy-L-arginine-7-amido-4-methylcoumarin).

-

H-Arg-AMC (CAS 69304-16-1): Possesses a free N-terminal amine. It is the specific substrate for Cathepsin H (an aminoendopeptidase) and Aminopeptidase B (arginine aminopeptidase).[1] It is not efficiently cleaved by Cathepsin B or L, which require blocked N-termini or dipeptide motifs.

-

Z-Arg-Arg-AMC: Blocked N-terminus. This is the standard substrate for Cathepsin B .

Using H-Arg-AMC allows researchers to distinguish Cathepsin H activity from the broader pool of lysosomal cysteine proteases.

Validated Experimental Protocol: Kinetic Assay

This protocol is designed for a 96-well plate format using a fluorescence microplate reader.

Reagents Preparation

-

Assay Buffer (pH 6.8): 50 mM Potassium Phosphate, 1 mM EDTA, 2 mM DTT.

-

Note: DTT is essential for activating thiol proteases like Cathepsin H. Prepare fresh.

-

-

Substrate Stock (10 mM): Dissolve 3.68 mg of H-Arg-AMC · HCl in 1 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Stop Solution (Optional for Endpoint): 100 mM Sodium Monochloroacetate in 100 mM Sodium Acetate (pH 4.3) OR 100 mM Tris-HCl (pH 9.0).

-

Scientist Note: AMC fluorescence is pH-dependent. While the enzyme works at pH 6.8, the fluorescence signal is higher at alkaline pH. If performing an endpoint assay, stop with pH 9.0 Tris to maximize sensitivity.

-

Workflow

| Step | Action | Volume (per well) |

| 1 | Add Assay Buffer to plate. | 80 µL |

| 2 | Add Enzyme Sample (Cell lysate or purified enzyme). | 10 µL |

| 3 | Pre-incubation: Incubate at 37°C for 5-10 mins to activate enzyme with DTT. | - |

| 4 | Add Substrate (Diluted to 200-500 µM in buffer) to initiate reaction. | 10 µL |

| 5 | Read Kinetic: Measure Ex 365 nm / Em 440 nm every 60s for 30 mins. | - |

Diagram 2: Assay Workflow Logic

Caption: Decision tree for kinetic vs. endpoint assays, highlighting the critical pH adjustment step in endpoint protocols.

Troubleshooting & Optimization (Expert Insights)

The Inner Filter Effect

High concentrations of H-Arg-AMC (>100 µM) can absorb the excitation light before it reaches the focal point, or re-absorb the emitted light.

-

Solution: Perform a substrate titration curve. If fluorescence plateaus or decreases at higher concentrations despite sufficient enzyme, you have hit the inner filter limit. Dilute the substrate.[2]

Autohydrolysis

H-Arg-AMC is susceptible to spontaneous hydrolysis in aqueous buffers over time, creating high background noise.

-

Solution: Always prepare the working substrate solution immediately before use. Do not store diluted substrate. Include a "No Enzyme" control well to subtract background drift.

AMC Calibration

Fluorescence units (RFU) are arbitrary. To calculate specific activity (µmol/min/mg), you must generate an AMC standard curve.

-

Protocol: Dilute free 7-amino-4-methylcoumarin (Standard) in the exact assay buffer used, ranging from 0 to 10 µM. Plot RFU vs. Concentration to obtain the conversion factor.

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L.[1] Methods in Enzymology, 80, 535-561. (Foundational text on Cathepsin specificity). [Link]

Sources

Physical and chemical properties of L-Arginine-7-amido-4-methylcoumarin HCl

Executive Summary

L-Arginine-7-amido-4-methylcoumarin HCl (H-Arg-AMC[1]·HCl) is a high-sensitivity fluorogenic substrate used primarily for the kinetic characterization of aminopeptidases , specifically Cathepsin H and Aminopeptidase B . Unlike standard trypsin substrates (e.g., Bz-Arg-AMC) which are N-terminally blocked to target endopeptidases, H-Arg-AMC retains a free N-terminal amine. This structural feature restricts its specificity to enzymes capable of cleaving N-terminal arginine residues (exopeptidases).

Upon enzymatic hydrolysis, the non-fluorescent amide bond is cleaved, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC). This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this compound in high-throughput screening (HTS) and kinetic profiling.

Physicochemical Profile

The following data represents the hydrochloride salt form, which is preferred for its enhanced aqueous solubility compared to the free base.

| Property | Specification |

| Chemical Name | L-Arginine-7-amido-4-methylcoumarin hydrochloride |

| Synonyms | H-Arg-AMC[1][2][3]·HCl; Arg-AMC; L-Arginine 4-methyl-7-coumarylamide |

| CAS Number | 113712-08-6 (Dihydrochloride); 69304-16-1 (Generic/Monohydrochloride) |

| Molecular Formula | |

| Molecular Weight | ~404.3 g/mol (Dihydrochloride); ~367.8 g/mol (Monohydrochloride) |

| Solubility | DMSO: >10 mM (Recommended stock); Water: ~50 mg/mL (May require sonication) |

| Appearance | White to off-white crystalline powder |

| Excitation Max | 380 nm (Range: 365–380 nm) |

| Emission Max | 440–460 nm (Blue Fluorescence) |

| Storage | -20°C, desiccated, protected from light (Hygroscopic) |

Critical Note on Solubility: While water-soluble, neutral aqueous solutions of Arg-AMC are prone to slow spontaneous hydrolysis. Always prepare stock solutions in high-grade anhydrous DMSO and dilute into the reaction buffer immediately prior to use.

Fluorogenic Mechanism & Specificity

The "Unmasking" Effect

The utility of Arg-AMC relies on the "unmasking" of the coumarin fluorophore. In the intact substrate, the electron-donating amino group of the coumarin is involved in an amide linkage with arginine. This quenches the fluorescence by disrupting the push-pull electron system of the coumarin ring.

When a specific aminopeptidase (e.g., Cathepsin H) attacks the peptide bond:

-

Recognition: The enzyme binds the free N-terminal Arginine (P1 position).

-

Hydrolysis: The amide bond connecting Arginine and AMC is cleaved.

-

Release: Free L-Arginine and free AMC are released.

-

Signal: The liberated AMC amine restores the conjugated system, resulting in a >500-fold increase in fluorescence intensity at 440–460 nm.

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis pathway of H-Arg-AMC by aminopeptidases.

Validated Experimental Protocol

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 4.04 mg of H-Arg-AMC·2HCl in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in amber tubes.

-

Assay Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0, containing 1 mM EDTA and 1 mM DTT (if measuring cysteine proteases like Cathepsin H).

-

Note: The pH must be >7.0. The fluorescence of free AMC is pH-dependent and drops significantly in acidic environments (pKa ~ 7.8).

-

Kinetic Assay Workflow

This protocol is designed for a 96-well plate format using a fluorescence microplate reader.

-

Enzyme Dilution: Dilute the target enzyme (e.g., Cathepsin H) in Assay Buffer to a concentration where signal linearity is maintained for at least 20 minutes.

-

Substrate Working Solution: Dilute the 10 mM DMSO stock into Assay Buffer to create a 2X working solution (e.g., 100 µM, yielding 50 µM final).

-

Reaction Initiation:

-

Add 50 µL of Enzyme solution to the well.

-

Add 50 µL of Substrate Working Solution.

-

Immediately start reading.

-

Assay Workflow Diagram

Figure 2: Step-by-step workflow for kinetic analysis of Arg-AMC hydrolysis.

Troubleshooting & Technical Nuances

The pH Trap

A common error in protease assays involving AMC is utilizing acidic buffers (pH < 6.0) without a termination step.

-

The Issue: Many lysosomal proteases (like Cathepsins) are active at pH 5.0–6.0. However, free AMC has low fluorescence at this pH.

-

The Solution: For continuous kinetic assays, use a compromised pH (e.g., 6.8–7.0) if the enzyme tolerates it. For endpoint assays, run the reaction at acidic pH, then stop the reaction by adding high-pH buffer (e.g., 100 mM Tris, pH 9.0) to maximize the fluorescent signal of the released AMC.

Inner Filter Effect

At substrate concentrations >100 µM, the substrate itself may absorb the excitation light (380 nm), reducing the effective light available to excite the free AMC product.

-

Validation: Perform a standard curve of free AMC in the presence of varying concentrations of unhydrolyzed substrate to check for signal quenching.

Autohydrolysis

Arg-AMC is less stable than blocked substrates (like Z-Arg-AMC).

-

Control: Always run a "No Enzyme" control well containing only buffer and substrate. Subtract this background slope from your enzyme data.

References

-

Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates." Analytical Biochemistry.

-

Barrett, A.J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology.

-

PubChem Compound Summary. (2023). "L-Arginine-7-amido-4-methylcoumarin hydrochloride."[1][3][4] National Center for Biotechnology Information. [1]

- Kawamura, Y., et al. (1984). "Purification and characterization of a dipeptidyl aminopeptidase type II from rat brain." Journal of Neurochemistry.

Sources

Advanced Guide to Fluorogenic Substrates in Enzymology

Introduction: The Shift from Chromogenic to Fluorogenic

In modern drug discovery and enzymology, the transition from chromogenic (absorbance-based) to fluorogenic assays represents a critical leap in sensitivity and dynamic range. While chromogenic assays rely on the linear path length of light (Beer-Lambert Law), fluorogenic assays measure emitted photons against a dark background, theoretically allowing for the detection of single enzymatic events.

However, this increased sensitivity introduces complex photophysical variables. This guide dissects the principles, selection strategies, and validation protocols required to implement robust fluorogenic enzyme assays.

Mechanism of Action

The fundamental principle of all fluorogenic substrates is the "Dark-to-Bright" transition. This is achieved through two primary mechanisms: Electronic Rearrangement and FRET (Förster Resonance Energy Transfer) .

Electronic Rearrangement (Simple Cleavage)

In this mechanism, a fluorophore is chemically modified (e.g., acylated) to lock its electrons in a non-fluorescent state. The enzyme acts as a catalyst to cleave this modification, restoring the electron delocalization required for fluorescence.

-

Example: AMC (7-Amino-4-methylcoumarin) . When attached to a peptide, the amide bond withdraws electrons, quenching fluorescence. Proteolytic cleavage releases free AMC, which is highly fluorescent.

FRET (Donor-Quencher Pairs)

Here, the substrate contains two distinct molecules: a Donor fluorophore and a Quencher (which may be a dark chromophore or another fluorophore). When the peptide linker is intact, energy is transferred non-radiatively from Donor to Quencher. Cleavage separates them, stopping the transfer and restoring Donor fluorescence.

Diagram: Mechanism of Fluorogenic Activation

Caption: Logical flow of fluorogenic activation. Cleavage event separates the quenching moiety, restoring the fluorophore's quantum yield.

Substrate Selection Strategy

Selecting the right fluorophore is a balance between sensitivity and interference . Blue-shifted dyes (AMC) are cheaper but prone to interference from library compounds. Red-shifted dyes (Resorufin, Rhodamine) offer superior signal-to-noise ratios.

Comparative Data Table

| Substrate Class | Fluorophore Released | Excitation ( | Emission ( | Key Advantage | Primary Limitation |

| Coumarins | AMC (7-Amino-4-methylcoumarin) | 360-380 nm | 440-460 nm | Low cost, well-characterized. | High UV interference; low quantum yield at acidic pH. |

| Coumarins | AFC (7-Amino-4-trifluoromethylcoumarin) | 400 nm | 505 nm | Larger Stokes shift than AMC. | Still in the "blue" region (autofluorescence risk). |

| Rhodamines | Rhodamine 110 (R110) | 498 nm | 520 nm | High extinction coefficient; pH independent. | Bis-substituted substrates require two cleavage events. |

| Resorufins | Resorufin | 571 nm | 585 nm | Red-shifted; minimizes interference. | Susceptible to reduction (signal loss) by DTT/TCEP. |

| FRET Pairs | EDANS (Donor) / Dabcyl (Quencher) | 340 nm | 490 nm | Allows long peptide sequences for specificity. | Low quantum yield; UV excitation required. |

| FRET Pairs | FAM (Donor) / TAMRA (Quencher) | 490 nm | 520 nm | Excellent brightness; visible excitation. | TAMRA is not a "dark" quencher (has residual fluorescence). |

Technical Deep Dive: The Inner Filter Effect (IFE)

Expert Insight: The most common error in fluorogenic enzymology is neglecting the Inner Filter Effect (IFE) .

As substrate concentration (

Diagnosis & Correction

-

Diagnosis: If your standard curve bends downwards at high concentrations, IFE is likely present.

-

Correction Formula:

Where

Protocol: Determination of Kinetic Constants ( and )

This protocol is designed to be self-validating by including an IFE check and a product standard curve.

Workflow Diagram

Caption: Step-by-step workflow for accurate kinetic characterization.

Detailed Steps

-

Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35). Note: Avoid high concentrations of DTT if using Resorufin.

-

Product Standard Curve: Prepare a serial dilution of the free fluorophore (e.g., free AMC) in the assay buffer. This converts arbitrary fluorescence units (RFU) into Molar product formed.

-

Enzyme Titration: Determine the enzyme concentration that yields a linear signal increase for at least 30 minutes. Target 10-20% substrate conversion max to remain in initial velocity (

) conditions. -

Substrate Titration: Prepare 8-10 concentrations of substrate. A common range is 0, 1, 2, 5, 10, 20, 50, 100

M. -

Reaction:

-

Add 10

L of 2x Substrate to plate. -

Add 10

L of 2x Enzyme to initiate. -

Read immediately in kinetic mode (e.g., every 60 seconds for 45 mins).

-

-

Analysis:

-

Calculate the slope (RFU/min) for the linear portion of each curve.

-

Convert Slope to Velocity (

M/min) using the Standard Curve. -

Plot Velocity vs. Substrate Concentration.[1]

-

Fit to the Michaelis-Menten equation:

-

Validation & Troubleshooting

Assay Robustness: The Z-Factor

For high-throughput screening (HTS), the Z-factor is the gold standard for validation (Zhang et al., 1999). It measures the separation between the positive control (Max signal) and negative control (Min signal).

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| High Background | Substrate instability or impurities. | Check substrate purity (HPLC). Use "darker" quenchers (e.g., QSY) for FRET. |

| Signal Decay | Photobleaching.[3][4] | Reduce excitation intensity. Use kinetic read mode rather than endpoint. |

| Non-Linear Rates | Substrate depletion or Enzyme instability. | Reduce enzyme concentration.[3] Add BSA (0.1%) to prevent enzyme adsorption to plastic. |

| Interference | Library compounds autofluoresce.[3][5] | Switch to Red-shifted dyes (Resorufin/Rhodamine). Use kinetic read (rate) rather than endpoint. |

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The definitive text on fluorescence mechanisms).

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

-

Thermo Fisher Scientific. (2025). Fluorescence Resonance Energy Transfer (FRET) Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 3. media.beckman.com [media.beckman.com]

- 4. biotium.com [biotium.com]

- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: L-Arginine-7-amido-4-methylcoumarin for Cathepsin H Activity Profiling

This technical guide details the application of L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC) for the specific quantification of Cathepsin H activity. It is designed for researchers requiring high-fidelity kinetic data and rigorous specificity controls.

Executive Summary

L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC) is the industry-standard fluorogenic substrate for assessing the aminopeptidase activity of Cathepsin H (EC 3.4.22.16). Unlike other cysteine cathepsins (e.g., B, L, S) which primarily function as endopeptidases requiring N-terminally blocked substrates (e.g., Z-Arg-Arg-AMC), Cathepsin H possesses a unique structural feature—a "mini-chain" octapeptide—that restricts its active site, conferring it with distinct exopeptidase (aminopeptidase) specificity.

This guide provides a validated protocol to exploit this structural uniqueness, ensuring precise discrimination of Cathepsin H activity from the background noise of other lysosomal proteases.

Mechanistic Principles

The Target: Cathepsin H

Cathepsin H is unique among the papain-like cysteine proteases. While it retains some endopeptidase activity, its dominant physiological role is the removal of N-terminal amino acids.

-

Selectivity Filter: The enzyme's active site cleft is partially occluded by a covalently bound octapeptide (derived from the pro-region), which prevents the binding of extended polypeptide chains but accommodates free N-terminal residues like Arginine.

-

Substrate Logic: H-Arg-AMC possesses a free N-terminal amine. Cathepsin B and L show negligible activity toward unblocked H-Arg-AMC, making this substrate highly specific for Cathepsin H in complex biological lysates.

The Fluorogenic Reaction

The assay relies on the hydrolysis of the amide bond between the arginine moiety and the coumarin leaving group.

-

State A (Quenched): Intact H-Arg-AMC exhibits minimal fluorescence.

-

Catalysis: Cathepsin H attacks the carbonyl carbon of the amide bond.

-

State B (Emissive): The cleavage releases 7-amino-4-methylcoumarin (AMC) .[1] Upon excitation at 360–380 nm, free AMC emits intense blue fluorescence at 440–460 nm.

Reaction Pathway Diagram

Figure 1: Mechanism of H-Arg-AMC hydrolysis by Cathepsin H. The enzyme recycles after releasing the fluorescent reporter.

Experimental Protocol

Reagent Preparation

Critical Note: Cysteine proteases are prone to reversible oxidation. The active site cysteine must be maintained in a reduced state using DTT or L-Cysteine.

| Component | Concentration (Stock) | Preparation / Storage |

| H-Arg-AMC HCl | 10 mM | Dissolve in DMSO. Store at -20°C, protected from light. Stable for 6 months. |

| Assay Buffer | 100 mM Phosphate | pH 6.8. Include 1 mM EDTA to chelate heavy metals that inhibit Cys proteases. |

| Activator | 100 mM DTT or L-Cys | Prepare fresh in water. Do not store. |

| Stop Solution | 100 mM Monochloroacetate | pH 4.3. Used for endpoint assays only. |

| Inhibitor (Control) | 1 mM E-64 | Broad-spectrum cysteine protease inhibitor. Dissolve in water. |

Assay Workflow (Continuous Kinetic Mode)

This protocol is self-validating through the inclusion of internal kinetic checks.

Step 1: Enzyme Activation (Pre-incubation) Cathepsin H requires a reductive environment to open its active site.

-

In a black 96-well microplate, add 10 µL of Enzyme Sample (lysate or purified protein).

-

Add 80 µL of Activation Buffer (Assay Buffer + 2 mM DTT final conc).

-

Incubate at 37°C for 5–10 minutes .

-

Why? This reduces the active site Cysteine-25 sulfhydryl group (-S-S-

-SH).

-

Step 2: Substrate Addition

-

Dilute 10 mM H-Arg-AMC stock to 200 µM in Assay Buffer (Working Solution).

-

Add 10 µL of Working Substrate to the wells (Final conc: 20 µM).

-

Note: The

for Cathepsin H is typically in the range of 10–50 µM. Starting at 20 µM ensures sensitivity without massive inner-filter effects.

-

Step 3: Data Acquisition

-

Place plate in a fluorescence reader pre-heated to 37°C.

-

Read every 60 seconds for 20–30 minutes.

Workflow Diagram

Figure 2: Step-by-step workflow for the continuous kinetic assay of Cathepsin H.

Data Analysis & Validation

Calculating Specific Activity

Do not rely on raw RFU (Relative Fluorescence Units). You must generate an AMC standard curve.

-

Standard Curve: Prepare serial dilutions of free AMC (0 to 10 µM) in the same Assay Buffer. Plot RFU vs. Concentration. Determine the slope (RFU/µM).

-

Velocity (

): Calculate the slope of the linear portion of the reaction curve (RFU/min). -

Activity Calculation:

Specificity Controls (Trustworthiness)

To confirm the signal is Cathepsin H and not a contaminant:

-

Negative Control (E-64): Pre-incubate with 10 µM E-64. Signal should be >95% inhibited . If not, a serine protease (like DPP-IV) may be cleaving the substrate.

-

Differentiation Control (Cat B): Run a parallel assay with Z-Arg-Arg-AMC .

-

High signal with H-Arg-AMC + Low signal with Z-Arg-Arg-AMC = Pure Cathepsin H .

-

High signal with both = Presence of Cathepsin B (or L) alongside H.

-

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| High Background Fluorescence | Substrate degradation | Store H-Arg-AMC in dry DMSO at -20°C. Avoid freeze-thaw cycles. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration or increase substrate concentration. Ensure DTT is fresh. |

| Signal in E-64 Control | Aminopeptidase B contamination | Add Puromycin (inhibits Aminopeptidase B but not Cat H) to validate. |

| Low Signal | Oxidation of enzyme | Increase DTT to 5 mM or switch to L-Cysteine (sometimes more effective for Cat H). |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Schwartz, W. N., & Barrett, A. J. (1980). Human cathepsin H. Biochemical Journal, 191(2), 487–497. Link

-

Rothe, M., et al. (1992). Distinct cleavage properties of Cathepsin B compared to cysteine cathepsins.[3] Biological Chemistry Hoppe-Seyler, 373(1), 547-554.

-

Guncar, G., et al. (1998). Crystal structure of procathpsin H: structure-based derivation of the mechanism of inhibition. EMBO Journal, 17(19), 5437–5445. Link

Sources

Technical Monograph: L-Arginine-7-amido-4-methylcoumarin Hydrochloride (L-Arg-AMC HCl)

Executive Summary

L-Arginine-7-amido-4-methylcoumarin hydrochloride (L-Arg-AMC HCl) is a sensitive fluorogenic substrate utilized primarily for the quantification of trypsin-like serine proteases and specific cysteine proteases (notably Cathepsin H and Aminopeptidase B).[1]

Unlike colorimetric substrates (e.g., pNA derivatives), L-Arg-AMC offers high sensitivity, allowing for the detection of picomolar enzyme concentrations.[1] Its utility spans from basic lysosomal storage disease research to high-throughput drug screening for protease inhibitors.[1] This guide details the physiochemical basis of its activity, validated assay protocols, and critical data analysis frameworks.

Chemical & Photophysical Basis[1]

The Fluorogenic Switch Mechanism

The core utility of L-Arg-AMC lies in the "fluorogenic switch" phenomenon.[1]

-

Intact State (Quenched): When the 7-amino-4-methylcoumarin (AMC) fluorophore is amide-linked to the L-Arginine moiety, its fluorescence is significantly quenched due to the electron-withdrawing nature of the amide bond, which disrupts the conjugation system of the coumarin ring.[1]

-

Cleaved State (Active): Proteolytic hydrolysis cleaves the amide bond, releasing free AMC. The restoration of the amine group's electron-donating capacity restores the push-pull electron system, resulting in intense blue fluorescence.[1]

Spectral Properties & pH Sensitivity[1]

-

Excitation (

): 365–380 nm (UV/Violet)[1] -

Emission (

): 440–460 nm (Blue)[1][2] -

Stokes Shift: ~80 nm (Minimizes self-absorption interference)[1]

Critical Technical Note: The fluorescence quantum yield of free AMC is pH-dependent.[1] While the enzymatic reaction for Cathepsins often occurs at acidic pH (5.0–6.5), the fluorescence of AMC is maximal at alkaline pH (>8.0).

-

Kinetic Assays (Continuous): Must be read at reaction pH; expect lower signal intensity.[1]

-

End-point Assays: Can be stopped with high-pH buffers (e.g., Sodium Carbonate) to maximize sensitivity.[1]

Biological Activity & Target Specificity[1][3][4]

While often grouped with general trypsin substrates, L-Arg-AMC exhibits distinct specificity profiles depending on the buffer system and inhibitors used.[1]

| Target Enzyme | Class | Key Assay Conditions | Specificity Note |

| Cathepsin H | Cysteine Protease | pH 6.0–6.8, requires DTT/Cysteine | Considered the most specific substrate for Cathepsin H (Lysosomal aminopeptidase).[1] |

| Aminopeptidase B | Metalloprotease | pH 7.0–7.5, requires halide ions | Cleaves N-terminal Arginine; distinct from Cathepsin activity.[1] |

| Cathepsin B | Cysteine Protease | pH 6.0, requires DTT | L-Arg-AMC is cleaved by Cat B, but Z-Arg-Arg-AMC is often preferred for higher specificity.[1] |

| Trypsin | Serine Protease | pH 7.5–8.5 | General substrate for trypsin-like activity.[1] |

Experimental Protocol: Kinetic Assay Workflow

Objective: Determine the specific activity of Cathepsin H in a cell lysate.

Reagent Preparation

-

Assay Buffer (pH 6.8): 100 mM Potassium Phosphate, 1 mM EDTA (chelates divalent cations that might inhibit cysteine proteases or activate metalloproteases).[1]

-

Activation Buffer: Assay Buffer + 2–5 mM DTT (Dithiothreitol) or L-Cysteine.[1] Freshly prepared. (Essential to reduce the active site cysteine thiols).[1]

-

Substrate Stock (10 mM): Dissolve L-Arg-AMC HCl in DMSO. Store at -20°C protected from light.

-

Stop Solution (Optional for End-point): 100 mM Sodium Monochloroacetate (pH 4.3) or 100 mM Glycine-NaOH (pH 10).

The "Self-Validating" Standard Curve

Never rely on raw RFU (Relative Fluorescence Units).[1] You must convert RFU to molarity to account for instrument gain and lamp intensity.

-

Prepare free AMC (7-amino-4-methylcoumarin) standards ranging from 0 to 10

M in the exact Assay Buffer used for the reaction.[1] -

Plot RFU (y-axis) vs. Concentration (x-axis).[1]

-

Calculate the Slope (

). This is your Conversion Factor .

Assay Steps

-

Enzyme Activation: Mix 50

L of Sample (Lysate/Enzyme) with 50 -

Substrate Addition: Dilute Substrate Stock to 50–100

M in Assay Buffer. Add 100 -

Kinetic Read: Immediately measure fluorescence (

) every 30-60 seconds for 10-20 minutes at 37°C.

Visualized Workflow (Graphviz)

Caption: Figure 1. Kinetic assay workflow for Cathepsin/Protease activity quantification using L-Arg-AMC.

Mechanistic Pathway & Data Analysis[3]

Reaction Mechanism

The enzymatic hydrolysis follows Michaelis-Menten kinetics.[1] The enzyme (E) binds the substrate (S) to form a complex (ES), which then releases the fluorescent product (P) and the amino acid.

Caption: Figure 2. Proteolytic cleavage mechanism of L-Arg-AMC releasing the fluorophore.

Calculation of Specific Activity

To ensure reproducibility, calculate activity in Units (U) rather than arbitrary RFU.

[1]-

Slope_standard: The RFU/

M value derived from your AMC standard curve (Section 4.2).[1] -

Unit Definition: One unit is often defined as the amount of enzyme releasing 1

mol of AMC per minute.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation or impurity | Check substrate purity (TLC/HPLC).[1] Store stock in anhydrous DMSO at -20°C. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Dilute enzyme further.[1] Ensure <10% substrate consumption for initial rate calculation. |

| Low Signal | pH mismatch or Inner Filter Effect | Check buffer pH.[1] If using high substrate conc. (>100 |

| No Activity (Cathepsins) | Oxidation of active site | Ensure DTT/Cysteine is fresh.[1] Cysteine proteases are reversibly inactivated by oxidation.[1] |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L.[5] Methods in Enzymology, 80, 535-561.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] L-Arginine-7-amido-4-methylcoumarin hydrochloride Product Information.Link[1]

-

PubChem. (n.d.).[1][6][7] L-Arginine-7-amido-4-methylcoumarin hydrochloride (Compound).[1][2][4][8] National Library of Medicine. Link[1]

-

Cayman Chemical. (n.d.).[1] Cathepsin B Activity Assay Protocol.[3][5][9]Link

-

Rothe, G., et al. (1992). Flow cytometric analysis of protease activities in vital cells. Methods in Cell Biology, 33, 453-474.[1] (Validates intracellular use of AMC substrates).

Sources

- 1. L-Arginine-7-amido-4-methylcoumarin hydrochloride | C16H22ClN5O3 | CID 16218867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. scispace.com [scispace.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-arginine, hydrochloride | C6H15ClN4O2 | CID 517302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Arginine-7-amido-4-methylcoumarin hydrochloride | CAS 69304-16-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. content.abcam.com [content.abcam.com]

Technical Deep Dive: The Fluorescence Mechanisms and Assay Optimization of 7-Amino-4-methylcoumarin (AMC)

Executive Summary 7-Amino-4-methylcoumarin (AMC) is one of the most established fluorophores in biochemical screening, serving as the backbone for measuring protease activity in high-throughput screening (HTS) and lead optimization. Despite its ubiquity, the photophysical nuance of AMC—specifically its Intramolecular Charge Transfer (ICT) mechanism and pH sensitivity—is often overlooked, leading to suboptimal assay windows and false negatives.

This guide deconstructs the AMC fluorogenic system, providing a rigorous, mechanism-first approach to assay design. It moves beyond basic "add-and-read" instructions to explain the why behind protocol parameters, ensuring researchers can distinguish true enzymatic inhibition from artifacts like the Inner Filter Effect (IFE).

Part 1: Photophysical Mechanisms

The "Turn-On" Mechanism: Intramolecular Charge Transfer (ICT)

The utility of AMC lies in its ability to switch from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state upon enzymatic cleavage. This is not a random phenomenon but a result of electronic conjugation.

-

The Substrate State (Quenched): In a peptide-AMC substrate, the 7-amino group is amide-bonded to the C-terminus of a peptide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the peptide bond. This restricts the electron donation into the coumarin ring system, preventing the formation of the Intramolecular Charge Transfer (ICT) state required for strong fluorescence.

-

The Free State (Fluorescent): When a protease cleaves the peptide-amide bond, the 7-amino group is restored. The nitrogen lone pair is now free to donate electrons into the conjugated coumarin ring system. Upon excitation (~350-380 nm), this electron donation facilitates a strong dipole moment change, resulting in intense blue fluorescence emission (~440-460 nm).

Spectral Properties & Stokes Shift

AMC exhibits a large Stokes shift (approx. 80-100 nm), which is advantageous for separating excitation scatter from emission signal.

| Property | Substrate (Peptide-AMC) | Free Fluorophore (AMC) |

| Excitation Max | ~330 nm | 350–380 nm (Peak ~354 nm) |

| Emission Max | ~390 nm (Weak/UV) | 440–460 nm (Strong Blue) |

| Quantum Yield | Very Low (< 0.05) | High (~0.5 - 0.7 in basic buffer) |

| Visual Appearance | Colorless | Blue Fluorescence |

The Critical Role of pH

A common oversight in AMC assays is the protonation state of the released amine.

-

pKa Factor: The 7-amino group of free AMC acts as a weak base. In highly acidic environments (pH < 4.0), the amine can protonate to form an ammonium ion (-NH3+).

-

Consequence: Protonation eliminates the lone pair, killing the ICT mechanism and quenching fluorescence.

-

Operational Implication: If you are assaying acidic proteases (e.g., Cathepsins at pH 4.5), the signal of free AMC will be dampened. You must use a basic stop solution (pH > 8.0) to deprotonate the AMC and recover full fluorescence intensity for endpoint readings.

Part 2: Visualization of Signaling Pathway

The following diagram illustrates the kinetic pathway from substrate cleavage to signal generation, highlighting the electronic restoration of the amine.

Caption: Figure 1. The enzymatic hydrolysis of the amide bond restores the electron-donating capacity of the 7-amino group, enabling the Intramolecular Charge Transfer (ICT) required for fluorescence.

Part 3: Experimental Protocol (Kinetic Assay)

This protocol is designed for a 96-well or 384-well plate format. It prioritizes kinetic reads over endpoint reads to identify false positives (e.g., compounds that fluoresce but do not inhibit).

Reagents & Buffer Design

-

Assay Buffer: 50 mM HEPES or Tris (pH 7.5), 100 mM NaCl, 0.01% CHAPS (to prevent enzyme aggregation), 1 mM DTT (if the protease has a catalytic cysteine).

-

Substrate: Specific Peptide-AMC (e.g., Z-Phe-Arg-AMC for Cathepsins, Ac-DEVD-AMC for Caspase-3).

-

AMC Standard: Pure 7-amino-4-methylcoumarin (Sigma/Aldrich) for calibration.

Step-by-Step Workflow

Step 1: The AMC Calibration Curve (Mandatory)

Never assume RFU (Relative Fluorescence Units) are absolute. You must convert RFU to molarity to calculate enzyme velocity (

-

Prepare a stock of free AMC (e.g., 10 mM in DMSO).

-

Dilute serially in Assay Buffer to create concentrations ranging from 0 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

-

Measure fluorescence (Ex 360nm / Em 460nm).

-

Plot RFU vs. [AMC] to generate a slope conversion factor (RFU/µM).

Step 2: Enzyme Reaction Setup

-

Enzyme Prep: Dilute protease to 2x final concentration in Assay Buffer.

-

Compound Prep: Add test compounds (in DMSO) to the plate. Include DMSO-only controls (0% inhibition) and No-Enzyme controls (Background).

-

Incubation: Add 2x Enzyme to the compounds. Incubate for 15-30 mins at Room Temp (allows slow-binding inhibitors to act).

-

Substrate Addition: Add 2x Peptide-AMC substrate to initiate the reaction. Final substrate concentration should be near

(Michaelis constant) to ensure sensitivity to competitive inhibitors.

Step 3: Kinetic Data Acquisition

-

Place plate in fluorescence microplate reader immediately.

-

Settings: Ex 360 nm (bandwidth 9nm) / Em 460 nm (bandwidth 20nm). Gain: Optimized to the 10 µM standard.

-

Read: Measure every 60 seconds for 45-60 minutes.

Workflow Diagram

Caption: Figure 2. Standard Kinetic Assay Workflow for AMC-based substrates.

Part 4: Troubleshooting & Artifacts

Even with a perfect protocol, artifacts can ruin data. The two most common in AMC assays are the Inner Filter Effect and Autofluorescence .

The Inner Filter Effect (IFE)

If a test compound is yellow or orange, it likely absorbs light at 360 nm or 460 nm. This absorption "steals" photons from the excitation beam or re-absorbs the emitted fluorescence, appearing as "inhibition" (false positive).

-

Diagnosis: Check the UV-Vis absorbance of the compound at 360 nm and 460 nm. If OD > 0.1, IFE is present.[1]

-

Correction: Use a correction formula or lower the compound concentration.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| High Background in "No Enzyme" Wells | Substrate instability or contamination with free AMC. | Check substrate purity (HPLC). Prepare fresh stock. Store in dark/desiccated. |

| Non-Linear Kinetics (Curve flattens) | Substrate depletion (>10% conversion) or Enzyme instability. | Lower enzyme concentration. Reduce assay time. Ensure <10% substrate is consumed. |

| Signal decreases over time | Photobleaching of AMC. | Reduce excitation light intensity or frequency of reads. |

| Low Signal in Acidic Assays | Protonation of AMC amine. | Crucial: Use a kinetic read if possible, or add 1M Tris (pH 9.0) Stop Solution for endpoint reads. |

References

-

Zimmerman, M., Yurewicz, E., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates.[2] Analytical Biochemistry, 78(1), 47–51.[2]

-

AAT Bioquest. (n.d.).[3] Spectrum of AMC (7-Amino-4-methylcoumarin).[3][4][5][6][7][8][9][10][11] AAT Bioquest Spectrum Viewer.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

-

Cayman Chemical. (n.d.). 7-Amino-4-methylcoumarin Product Information. Cayman Chemical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. bachem.com [bachem.com]

- 6. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

- 10. peptide.com [peptide.com]

- 11. caymanchem.com [caymanchem.com]

Technical Guide: L-Arginine-7-amido-4-methylcoumarin Hydrochloride for Protease Research

Executive Summary

L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC[1][2]·HCl) is a high-purity fluorogenic substrate utilized primarily for the kinetic characterization of Cathepsin H and Aminopeptidase B . Unlike pan-protease substrates, H-Arg-AMC exhibits high specificity for enzymes possessing aminopeptidase activity (cleavage of N-terminal arginine residues).

This guide details the physicochemical basis of the substrate, validated experimental protocols for Cathepsin H quantification, and kinetic modeling strategies. It addresses the critical "Inner Filter Effect" and pH-dependent fluorescence quenching that often compromise data integrity in high-throughput screening.

Part 1: Chemical & Photophysical Basis

Mechanism of Action

The utility of H-Arg-AMC rests on the hydrolysis of the amide bond linking the arginine moiety to the fluorophore, 7-amino-4-methylcoumarin (AMC).

-

Quenched State (Intact Substrate): When bound to Arginine, the electron-donating capability of the amino group on the coumarin ring is reduced by the amide linkage, resulting in a blue-shift and significant fluorescence quenching (low quantum yield).

-

Enzymatic Cleavage: Proteases with aminopeptidase specificity (e.g., Cathepsin H) hydrolyze the amide bond.

-

Signal Generation: This releases free AMC. Upon excitation at 380 nm , free AMC emits intense blue fluorescence at 460 nm .

Physicochemical Specifications

| Parameter | Specification | Notes |

| CAS Number | 69304-16-1 | |

| Formula | Often supplied as dihydrochloride ( | |

| MW | 367.8 g/mol (free base) | Check CoA for salt stoichiometry (approx. 404.3 for |

| Solubility | DMSO, Methanol, Water | Stock recommended in DMSO (10 mM) |

| Excitation | 365 – 380 nm | Peak depends slightly on pH |

| Emission | 440 – 460 nm | Intensity is highly pH-dependent |

| Target Enzymes | Cathepsin H , Aminopeptidase B | Poor substrate for Cathepsin B or L |

Part 2: Critical Experimental Considerations

The pH Trap (Critical for Accuracy)

The fluorescence of free AMC is pH-dependent. The pKa of the coumarin amine group is approximately 7.8.

-

Acidic pH (Assay Conditions): Cathepsin H requires pH 6.0–6.8 for activity. At this pH, free AMC fluorescence is sub-optimal (protonated form).

-

Alkaline pH (Readout Conditions): To maximize sensitivity, the reaction must be stopped and the pH shifted to >9.0, deprotonating the AMC and increasing fluorescence intensity by >50%.

Specificity Matrix

Researchers often confuse Arg-AMC with Arg-Arg-AMC.

-

Z-Arg-Arg-AMC: Specific for Cathepsin B (endopeptidase).

-

Z-Phe-Arg-AMC: Specific for Cathepsin L .

Part 3: Validated Assay Protocol (Cathepsin H)

This protocol is adapted from the methods of Barrett & Kirschke (1980) and optimized for modern microplate readers.

Reagent Preparation

-

Assay Buffer (pH 6.8): 100 mM Potassium Phosphate, 1 mM EDTA (to chelate metalloprotease contaminants).

-

Activator Solution: 2 mM DTT (Dithiothreitol) or L-Cysteine. Note: Cysteine proteases require reduction for activity.

-

Substrate Stock: 10 mM H-Arg-AMC in DMSO. Store at -20°C in the dark.

-

Stop Solution: 100 mM Sodium Monochloroacetate (pH 4.3) OR 100 mM Tris-HCl (pH 9.0). Recommendation: Use pH 9.0 Tris to maximize signal sensitivity.

Workflow Visualization

Figure 1: Optimized workflow for discontinuous (stop-time) fluorometric assay of Cathepsin H.

Step-by-Step Procedure

-

Activation: Mix 50 µL of enzyme sample with 50 µL of Activator Solution . Incubate at 37°C for 5 minutes.

-

Reaction Start: Add 100 µL of Assay Buffer containing 20 µM H-Arg-AMC (diluted from stock).

-

Incubation: Incubate at 37°C for 10–30 minutes (ensure linearity).

-

Termination: Add 100 µL of Stop Solution (pH 9.0).

-

Quantification: Read fluorescence (Ex 380 nm / Em 460 nm).

-

Calibration: Generate a standard curve using free 7-amino-4-methylcoumarin (0.1 – 10 µM) in the same Stop Solution buffer.

Part 4: Kinetic Analysis & Data Processing

To determine

Kinetic Logic Diagram

Figure 2: Logic flow for extracting kinetic constants. Note the Inner Filter Effect check.

Handling Inner Filter Effects

Coumarin substrates absorb UV light. At high concentrations (>50 µM), the substrate itself absorbs the excitation light before it reaches the focal point, or absorbs the emitted light.

-

Diagnosis: A downward curvature in the standard curve at high concentrations.

-

Correction: Use a lower pathlength plate (half-area) or apply the correction formula:

Where

References

-

Barrett, A. J. (1980). Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates.[4] Biochemical Journal, 187(3), 909–912.

- Kirschke, H., & Barrett, A. J. (1987). Chemistry of lysosomal proteases. Lysosomes: Their Role in Protein Breakdown, 193-238.

-

Sigma-Aldrich. (n.d.). Product Information: L-Arginine-7-amido-4-methylcoumarin hydrochloride.[1][2]

-

PubChem. (n.d.).[2] L-Arginine-7-amido-4-methylcoumarin hydrochloride Compound Summary.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Arginine-7-amido-4-methylcoumarin hydrochloride | C16H22ClN5O3 | CID 16218867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Kinetic Profiling of Aminopeptidases using L-Arginine-7-amido-4-methylcoumarin HCl

Introduction

L-Arginine-7-amido-4-methylcoumarin hydrochloride (H-Arg-AMC) is a sensitive fluorogenic substrate designed for the kinetic analysis of exopeptidases —specifically those that cleave N-terminal arginine residues. Unlike endopeptidase substrates (e.g., Z-Arg-Arg-AMC) which are blocked at the N-terminus, H-Arg-AMC possesses a free amino group, making it the "gold standard" substrate for Cathepsin H and Aminopeptidase B [1, 2].

This guide details the protocols for determining kinetic constants (

Key Advantages[1]

-

High Sensitivity: Detection limits in the picomolar range due to the high quantum yield of the released coumarin.

-

Specificity: The unblocked N-terminus restricts cleavage to aminopeptidases, reducing background from endoproteases in crude lysates.

-

Solubility: The hydrochloride salt form ensures high solubility in aqueous buffers (>50 mg/mL) and DMSO.

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the amide bond between the arginine amino acid and the 7-amino-4-methylcoumarin (AMC) reporter.

-

Quenched State: In the conjugated form (H-Arg-AMC), the electron-withdrawing effect of the amide linkage quenches the fluorescence of the coumarin moiety.

-

Enzymatic Cleavage: The enzyme (e.g., Cathepsin H) recognizes the free N-terminal arginine and hydrolyzes the amide bond.

-

Signal Generation: This releases free AMC.[1] At physiological or basic pH, free AMC exhibits strong blue fluorescence (Ex 380 nm / Em 460 nm).

Reaction Pathway Diagram[1]

Figure 1: Enzymatic hydrolysis mechanism. The enzyme acts as an exopeptidase, cleaving the N-terminal Arginine to release the fluorophore.

Experimental Design Considerations

The pH Dilemma and Solution

The fluorescence of free AMC is pH-dependent (pKa ~7.8).

-

Acidic pH (< 6.0): Required for optimal Cathepsin activity. AMC fluorescence is significantly suppressed (protonated form).

-

Basic pH (> 9.0): Required for maximal AMC fluorescence (deprotonated form).

Strategy: This protocol utilizes a Discontinuous (Endpoint) Assay . The enzymatic reaction proceeds at acidic pH, and is terminated by adding a high-pH "Stop Solution" to maximize signal intensity and halt enzyme activity simultaneously [3].

Buffer Selection

Cathepsin H is a cysteine protease, requiring a reducing environment to maintain the active site cysteine thiols.

-

Reducing Agents: DTT (Dithiothreitol) or L-Cysteine is mandatory.

-

Chelators: EDTA is added to sequester heavy metals that might oxidize the active site or inhibit the enzyme.

Preparation of Reagents

Stock Solutions

| Reagent | Concentration | Vehicle | Storage | Stability |

| H-Arg-AMC·HCl | 10 mM | DMSO | -20°C | 6 Months (Dark) |

| AMC Standard | 1 mM | DMSO | -20°C | Indefinite |

| Cathepsin H | Variable | Assay Buffer | -80°C | Avoid Freeze/Thaw |

Working Buffers

1. Reaction Buffer (pH 6.8)

-

100 mM Potassium Phosphate or PIPES

-

1 mM EDTA

-

2 mM DTT (Add fresh immediately before use)

-

0.1% CHAPS (Optional: prevents enzyme aggregation)

2. Stop Solution (pH 10.5)

-

100 mM Sodium Monochloroacetate (MCA)

-

30 mM Sodium Acetate

-

70 mM Acetic Acid

-

Adjust to pH 10.5 with NaOH.

-

Note: MCA is a potent alkylating agent that irreversibly inhibits cysteine proteases.

Protocol: Determination of Kinetic Constants ( , )

Workflow Diagram

Figure 2: Discontinuous assay workflow optimized for pH-sensitive AMC substrates.

Step-by-Step Procedure

-

AMC Standard Curve (Critical):

-

Prepare serial dilutions of free AMC (0 to 10 µM) in Reaction Buffer .

-

Add 100 µL of each standard to the plate.

-

Add 100 µL of Stop Solution to mimic assay conditions.

-

Read fluorescence to generate a conversion factor (RFU/µM).

-

-

Substrate Preparation:

-

Prepare 8 dilutions of H-Arg-AMC in Reaction Buffer. Recommended range:

to

-

-

Enzyme Reaction:

-

Add 50 µL of diluted Substrate to wells of a black 96-well plate.

-

Initiate reaction by adding 50 µL of Enzyme Solution.

-

Control: Include a "No Enzyme" blank (50 µL Substrate + 50 µL Buffer).

-

-

Incubation:

-

Incubate at 37°C for a fixed time (e.g., 20 minutes). Ensure the reaction remains in the linear phase (less than 10% substrate consumption).

-

-

Termination:

-

Add 100 µL of Stop Solution to all wells. Mix briefly.

-

-

Measurement:

-

Measure Fluorescence Intensity (FI) on a plate reader.

-

Settings: Ex = 380 nm, Em = 460 nm, Gain = Medium.

-

Data Analysis

-

Subtract the "No Enzyme" blank RFU from all sample RFUs.

-

Convert RFU to Product Concentration [P] using the AMC Standard Curve.

-

Calculate Initial Velocity (

): -

Plot

vs. Substrate Concentration [S]. -

Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):

Protocol: Inhibitor Screening ( )

This protocol is adapted for high-throughput screening of potential therapeutics targeting Cathepsin H.

-

Fixed Concentrations:

-

Substrate: Set at

concentration (ensures sensitivity to competitive, non-competitive, and uncompetitive inhibitors). -

Enzyme: Concentration yielding signal-to-background ratio > 5.

-

-

Inhibitor Dilution:

-

Prepare 10-point dose-response series of the test compound in DMSO. Final DMSO concentration in assay should be < 5%.

-

-

Assay Steps:

-

Pre-incubation: Incubate 40 µL Enzyme + 10 µL Inhibitor for 15 mins at Room Temp (allows slow-binding inhibitors to associate).

-

Start: Add 50 µL Substrate.

-

Incubate: 30 mins at 37°C.

-

Stop: Add 100 µL Stop Solution.

-

Read: Ex 380 / Em 460.

-

-

Calculation:

-

Calculate % Inhibition:

-

Fit to sigmoidal dose-response curve to determine

.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate instability or contamination. | Check stock purity. H-Arg-AMC can auto-hydrolyze in basic buffers; keep substrate stock acidic or neutral. |

| Non-Linear Rates | Substrate depletion > 10%. | Reduce enzyme concentration or incubation time. |

| Low Signal | Inner Filter Effect or pH mismatch. | Ensure Stop Solution pH is > 10.0. If substrate concentration is > 200 µM, correct for inner filter effect. |

| Variable Replicates | Enzyme instability. | Ensure DTT is fresh. Add 0.1% BSA or CHAPS to prevent surface adsorption. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Sigma-Aldrich. (n.d.). Product Information: L-Arginine-7-amido-4-methylcoumarin hydrochloride.[2][3]

-

AAT Bioquest. (n.d.).[4] AMC (7-Amino-4-methylcoumarin) Spectrum and Properties.[1][5]

-

GoldBio. (n.d.). L-Arginine-7-amido-4-methylcoumarin dihydrochloride Technical Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-Arginine-7-amido-4-methylcoumarin hydrochloride | CAS 69304-16-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

Application Note: L-Arginine-7-amido-4-methylcoumarin Hydrochloride in Drug Discovery

[1]

Introduction & Chemical Basis